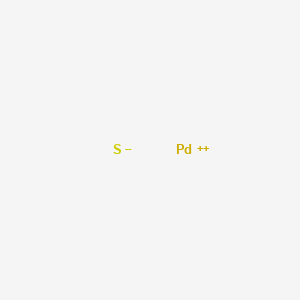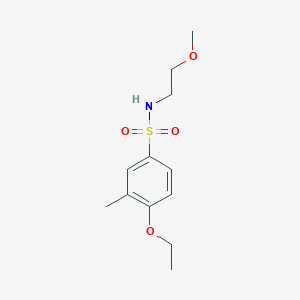
Palladium(2+);sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palladium(2+);sulfide is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a type of metal sulfide that is composed of palladium and sulfur atoms. Palladium is a rare and precious metal that is widely used in the manufacturing of various industrial products, including catalytic converters, electronics, and jewelry. Palladium(2+);sulfide is a highly stable compound that has been studied for its potential use in various scientific and medical applications.
Mécanisme D'action
The mechanism of action of Palladium(2+);sulfide is not fully understood. However, it is believed that the compound exhibits its catalytic and biological activity through the interaction of its palladium and sulfur atoms with other molecules or compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Palladium(2+);sulfide are not fully understood. However, studies have suggested that the compound may exhibit cytotoxicity towards cancer cells and may also exhibit antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Palladium(2+);sulfide in lab experiments is its high stability, which allows for reliable and reproducible results. However, one limitation of using this compound is its high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Palladium(2+);sulfide. One direction is the development of novel synthesis methods that are more efficient and cost-effective. Another direction is the investigation of the compound's potential use in the development of novel nanomaterials and biomedicine applications. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of Palladium(2+);sulfide.
Méthodes De Synthèse
The synthesis of Palladium(2+);sulfide can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, and solvothermal synthesis. The chemical precipitation method involves the reaction of palladium and sulfur-containing compounds in a solvent to form the desired compound. The hydrothermal and solvothermal synthesis methods involve the reaction of palladium and sulfur-containing compounds under high pressure and temperature conditions to form the desired compound.
Applications De Recherche Scientifique
Palladium(2+);sulfide has been extensively studied for its potential applications in various scientific fields, including catalysis, nanotechnology, and biomedicine. In catalysis, Palladium(2+);sulfide has been shown to exhibit excellent catalytic activity in various chemical reactions, including hydrogenation and oxidation reactions. In nanotechnology, Palladium(2+);sulfide has been studied for its potential use in the development of novel nanomaterials, including nanowires and nanotubes. In biomedicine, Palladium(2+);sulfide has been investigated for its potential use in cancer therapy and imaging.
Propriétés
Numéro CAS |
12648-43-0 |
|---|---|
Nom du produit |
Palladium(2+);sulfide |
Formule moléculaire |
C6H8O2 |
Poids moléculaire |
138.5 g/mol |
Nom IUPAC |
palladium(2+);sulfide |
InChI |
InChI=1S/Pd.S/q+2;-2 |
Clé InChI |
FEWBURNPAYHODO-UHFFFAOYSA-N |
SMILES |
[S-2].[Pd+2] |
SMILES canonique |
[S-2].[Pd+2] |
Synonymes |
PALLADIUMSULPHIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methoxybenzenesulfonamide](/img/structure/B224876.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)




